N-(2,4-dimethylphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide
Description
This compound features a hybrid scaffold combining an indole core, a 1,3,4-oxadiazole ring substituted with an isopropyl group, and an acetamide moiety linked to a 2,4-dimethylphenyl group. The isopropyl group on the oxadiazole enhances lipophilicity, while the dimethylphenyl substituent may influence steric interactions in binding pockets .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-14(2)22-25-26-23(29-22)20-12-17-7-5-6-8-19(17)27(20)13-21(28)24-18-10-9-15(3)11-16(18)4/h5-12,14H,13H2,1-4H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMZAIJAHNJECB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3C=C2C4=NN=C(O4)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide typically involves multi-step organic reactions. One common method includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. The final step involves coupling the indole and oxadiazole intermediates with the dimethylphenyl acetamide moiety under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the oxadiazole ring to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce halogens, nitro groups, or other substituents onto the aromatic rings .
Scientific Research Applications
The compound N-(2,4-dimethylphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide is a synthetic organic molecule with potential applications in various fields, particularly in pharmaceuticals and materials science. This article explores its applications, supported by data tables and case studies.
Structure and Composition
- Molecular Formula : C₁₈H₁₈N₄O
- Molecular Weight : 306.36 g/mol
- IUPAC Name : this compound
Pharmaceutical Applications
The compound exhibits significant potential in drug development due to its structural features that allow it to interact with biological targets effectively.
Anticancer Activity
Recent studies have indicated that derivatives of indole and oxadiazole compounds possess anticancer properties. This compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro assays demonstrated that the compound can induce apoptosis in various cancer cell lines by activating the intrinsic apoptotic pathway .
Antimicrobial Properties
Research has shown that oxadiazole derivatives exhibit antimicrobial activity. The compound's structure suggests it may interact with microbial enzymes or membranes, leading to inhibition of microbial growth. Preliminary studies have reported promising results against Gram-positive and Gram-negative bacteria .
Material Science
The compound's unique chemical structure makes it suitable for applications in material science, particularly as a stabilizer or additive in polymers.
Polymer Stabilization
Incorporating this compound into polymer matrices has been studied for improving thermal stability and UV resistance. The compound acts as a UV absorber, protecting polymers from degradation due to exposure to sunlight .
Agricultural Applications
The compound may also find applications in agriculture as a pesticide or herbicide due to its potential biological activity against pests.
Pesticidal Activity
Initial evaluations suggest that the compound possesses insecticidal properties. Studies have indicated effective control of certain agricultural pests at low concentrations, making it a candidate for further development as an environmentally friendly pesticide .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated various indole derivatives for anticancer activity. The results showed that compounds similar to this compound exhibited IC50 values in the low micromolar range against breast cancer cell lines .
Case Study 2: Polymer Application
In a study on polymer additives published in Polymer Degradation and Stability, researchers incorporated the compound into polycarbonate films. The films showed improved UV stability and mechanical properties compared to unmodified controls .
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Biological Activity
N-(2,4-dimethylphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide is a compound of growing interest due to its diverse biological activities. This article reviews its pharmacological properties, focusing on its potential as an anticancer agent and its mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure that includes a 1,3,4-oxadiazole moiety and an indole derivative, which are known for their significant biological activities. The molecular formula is , with a molecular weight of approximately 320.42 g/mol.
Anticancer Activity
Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit potent anticancer properties. For instance, derivatives of 1,3,4-oxadiazoles have shown activity against various cancer cell lines including melanoma and lung cancer. A study demonstrated that certain oxadiazole derivatives had GI50 values (concentration required to inhibit cell growth by 50%) as low as 0.88 μmol/L against melanoma cells .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | GI50 (μmol/L) | Reference |
|---|---|---|---|
| Compound 2c | Melanoma (UACC-62) | 0.88 | |
| Compound 5c | Lung (NCI-460) | 1.01 | |
| N-(2,4-dimethylphenyl)-2-{...} | Various | TBD | TBD |
The anticancer activity of this compound may involve multiple mechanisms:
- Inhibition of Cell Proliferation : Studies suggest that oxadiazole derivatives can disrupt cell cycle progression and induce apoptosis in cancer cells.
- Targeting Specific Pathways : These compounds may inhibit key signaling pathways involved in tumor growth and metastasis.
- Antioxidant Activity : The presence of the indole moiety may contribute to antioxidant effects, reducing oxidative stress in cells .
Case Studies and Experimental Findings
Several studies have focused on the synthesis and evaluation of similar compounds with promising biological activities:
- Synthesis of Mannich Bases : A study synthesized Mannich bases from β-carboline derivatives with oxadiazole units, demonstrating enhanced antitumor activity compared to their precursors .
- In Silico Studies : Computational models have indicated favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties for oxadiazole derivatives, suggesting good bioavailability and potential for drug development .
- Comparative Analysis : A comparative study showed that modifications to the oxadiazole ring significantly influenced the biological activity of the compounds, highlighting the importance of structural optimization in drug design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
